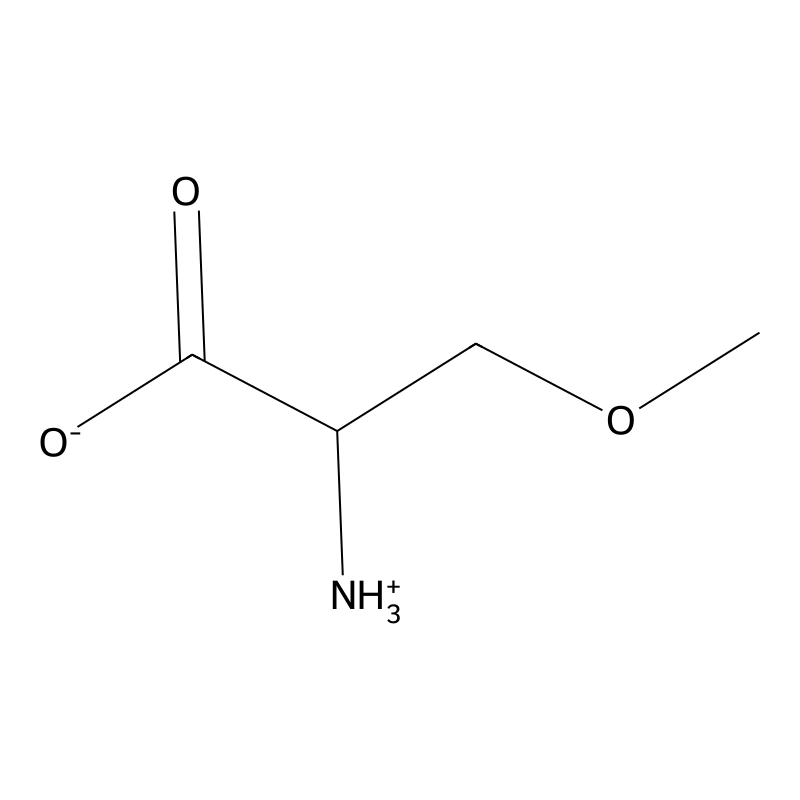

2-Amino-3-methoxypropanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Classification and Basic Properties:

-Amino-3-methoxypropanoic acid, also known as O-Methyl-DL-serine, is a derivative of the naturally occurring amino acid L-serine. It belongs to the class of non-proteinogenic amino acids, meaning it is not typically found incorporated into proteins in living organisms.

Potential Applications:

While the specific research applications of 2-amino-3-methoxypropanoic acid are still under investigation, some potential areas of interest include:

- Enzyme Inhibition: Studies suggest the compound may act as an inhibitor for certain enzymes, potentially impacting various biological processes. However, further research is needed to determine its specific targets and efficacy. Source: MedChemExpress, "2-Amino-3-methoxypropanoic acid":

- Drug Discovery: The unique structure of the molecule may hold promise for the development of novel drugs, although further exploration is necessary to identify potential therapeutic targets.

Important Considerations:

Additional Information:

For further details on the chemical properties and safety information of 2-amino-3-methoxypropanoic acid, please refer to the following resources:

2-Amino-3-methoxypropanoic acid, with the molecular formula CHNO, is a chiral amino acid derivative characterized by an amino group attached to the second carbon and a methoxy group on the third carbon. This compound exists in two enantiomeric forms: (R)-2-amino-3-methoxypropanoic acid and (S)-2-amino-3-methoxypropanoic acid, each exhibiting distinct properties and biological activities. The presence of the methoxy group distinguishes it from other amino acids, imparting unique chemical behavior and potential applications in various fields including pharmaceuticals and biochemistry .

Due to the limited research available, the specific mechanism of action of 2-amino-3-methoxypropanoic acid remains unclear. However, its structural similarity to serine suggests it might interact with biological systems in a similar way, but with potential modifications due to the presence of the methoxy group []. Further research is needed to elucidate its specific mechanisms.

Industrial production often employs optimized reaction conditions to maximize yield and purity.

2-Amino-3-methoxypropanoic acid exhibits various biological activities, making it a subject of interest in biochemical research:

- It acts as a precursor for the synthesis of neurotransmitters and may influence metabolic pathways.

- Its structural similarity to other biologically active compounds allows it to interact with specific receptors, potentially acting as an agonist or antagonist in cellular signaling pathways .

- The compound has been studied for its role in protein synthesis and mitochondrial enzyme inhibition, indicating its relevance in metabolic studies .

The synthesis of 2-amino-3-methoxypropanoic acid can be achieved through several methods:

- Asymmetric Synthesis: Starting from chiral precursors, this method allows for the selective formation of one enantiomer over the other.

- Methoxylation Reactions: Introducing the methoxy group at the appropriate position can be accomplished through various

2-Amino-3-methoxypropanoic acid has diverse applications across multiple fields:

- Chemistry: Utilized as a building block in synthesizing complex organic molecules.

- Biology: Investigated for its role in metabolic pathways and enzyme interactions.

- Medicine: Explored for potential therapeutic applications, including drug synthesis and as a pharmaceutical intermediate.

- Industry: Employed in producing specialty chemicals and pharmaceuticals due to its unique properties .

Research into 2-amino-3-methoxypropanoic acid's interactions focuses on its effects on cellular mechanisms and metabolic pathways. Studies have shown that it can influence protein synthesis and interact with mitochondrial enzymes, highlighting its potential as a research tool in understanding cellular metabolism and therapeutic targets .

Several compounds share structural similarities with 2-amino-3-methoxypropanoic acid, each with distinct properties:

| Compound Name | Structural Features | Uniqueness |

|---|---|---|

| (S)-2-amino-3-methoxypropanoic acid hydrochloride | Enantiomer of 2-amino-3-methoxypropanoic acid | Different biological activity profile |

| 2-amino-3-hydroxypropanoic acid | Hydroxyl group instead of methoxy | Different reactivity due to hydroxyl vs. methoxy |

| 2-amino-3-methylpropanoic acid | Methyl group instead of methoxy | Alters sterics and electronic properties |

| (S)-2-amino-3-ethoxypropanoic acid | Ethoxy group instead of methoxy | Changes solubility and reactivity characteristics |

The uniqueness of 2-amino-3-methoxypropanoic acid lies in its specific chiral configuration and the presence of the methoxy group, which imparts distinct chemical and biological properties compared to its analogs. This specificity enhances its utility in various scientific applications where other similar compounds may not suffice .

Enantiomer-Specific Synthesis Strategies

The development of enantiomer-specific synthesis strategies for 2-amino-3-methoxypropanoic acid has emerged as a critical area of research due to the compound's importance as a chiral intermediate in pharmaceutical synthesis [7] [12]. Various approaches have been developed to achieve high enantiomeric excess and stereochemical control in the production of this methoxy-substituted amino acid derivative.

Acrylic Acid Methyl Ester Routes

The acrylic acid methyl ester route represents one of the most established synthetic pathways for producing 2-amino-3-methoxypropanoic acid with controlled stereochemistry [20]. This approach begins with methyl acrylate as the primary starting material, which undergoes a series of carefully orchestrated transformations to introduce both the amino functionality and the methoxy substituent while maintaining chiral integrity [3].

The initial step involves the bromination of methyl acrylate under controlled conditions [20]. Research has demonstrated that this process can be optimized to achieve high selectivity when conducted at elevated temperatures followed by pressure reduction for bromine removal [20]. The brominated intermediate then undergoes alcoholysis with methanol in the presence of sodium methylate as a base catalyst [20] [30]. This alcoholysis reaction is critical for introducing the methoxy group while maintaining the ester functionality necessary for subsequent amino group installation.

Following the alcoholysis step, the addition of ammonium hydroxide facilitates the introduction of the amino functionality [20] [49]. The reaction conditions must be carefully controlled to prevent unwanted side reactions and maintain the stereochemical integrity of the product [49]. Concentrated crystallization techniques are then employed to isolate the racemic 2-amino-3-methoxypropanoic acid intermediate [20] [33].

Recent studies have shown that the methyl acrylate route can achieve yields ranging from 41% to 70% for acrylate derivatives, with the lower yields attributed to the increased hydrophilicity of acryloyl amino acids compared to their methacrylate counterparts [29]. The hydrophilic nature of these compounds presents challenges during extraction and purification processes, particularly when ethyl acetate is used as the extraction solvent [29].

| Parameter | Optimal Conditions | Yield (%) | Reference |

|---|---|---|---|

| Bromination Temperature | Elevated (specific not disclosed) | Not specified | [20] |

| Alcoholysis Base | Sodium methylate | Not specified | [20] |

| Crystallization Method | Concentrated crystallization | Not specified | [20] |

| Overall Route Yield | Variable | 41-70 | [29] |

Bromine-Mediated Addition Reactions

Bromine-mediated addition reactions provide an alternative synthetic strategy that offers distinct advantages in terms of stereochemical control and reaction efficiency [4] [17]. These reactions typically involve the electrophilic addition of bromine to unsaturated precursors, followed by subsequent transformations to introduce the desired functional groups.

The kinetics of electrophilic bromine transfer from N-bromosuccinimide to amino substrates has been extensively studied [4]. Research indicates that the rates of N-bromoamino product formation are proportional to both N-bromosuccinimide and amino substrate concentrations [4]. The reaction rates demonstrate a linear decrease with increasing hydrogen ion concentration in the negative logarithm hydrogen ion concentration interval of 8.50 to 4.00 [4].

The second-order reaction rate constants for bromine transfer reactions show significant variation based on the basicity of the amino substrate [4]. For example, the formation of N-bromoglycine proceeds with a rate constant of 2.7 × 10⁶ cubic decimeters per mole per second, while N-bromopyrrolidine formation exhibits a rate constant of 4.74 × 10⁶ cubic decimeters per mole per second [4]. These kinetic parameters are essential for optimizing reaction conditions and predicting reaction outcomes.

The activation enthalpies measured for these bromine-mediated reactions are characteristically small, typical of fast processes, while the activation entropies are large and negative, indicating highly solvated transition states [4]. This thermodynamic profile suggests that the reactions proceed through a concerted mechanism involving the attack of unprotonated amino groups on N-bromosuccinimide bromine, resulting in effective bromine cation transfer [4].

Advanced catalytic systems for asymmetric bromination have been developed using ortho-substituted iodobenzenes as catalysts [17]. These catalysts are hypothesized to deliver bromine cation to alkene substrates via hypervalent iodine-bromine bonds [17]. The development of large-scale preparations of asymmetric bromination catalysts, such as 2,6-di-[(4R,5R)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl]iodobenzene, has enabled more efficient bromine-mediated synthetic routes [17].

| Reaction Type | Rate Constant (dm³/mol·s) | Activation Entropy | Reference |

|---|---|---|---|

| N-bromoglycine formation | 2.7 × 10⁶ | Large, negative | [4] |

| N-bromopyrrolidine formation | 4.74 × 10⁶ | Large, negative | [4] |

| General bromine transfer | Variable | Small activation enthalpy | [4] |

Enzymatic Resolution and Chiral Purity Optimization

Enzymatic resolution represents a highly sophisticated approach for achieving exceptional chiral purity in 2-amino-3-methoxypropanoic acid synthesis [5] [31]. This methodology leverages the inherent stereoselectivity of enzymes to separate enantiomers or selectively transform one enantiomer while leaving the other unchanged.

The enzymatic resolution process offers several distinct advantages including high resolution efficiency, exceptional stereoselectivity, mild reaction conditions, reduced environmental impact, lower costs, and ease of industrialization [5]. These characteristics make enzymatic methods particularly attractive for preparing chiral amino acids with high optical purity [5].

A particularly effective approach involves the use of lipase-catalyzed dynamic kinetic resolution of polyethylene glycol-ylated N-alkyl amino esters [31]. This method enables the preparation of a broad range of aromatic and aliphatic enantiomerically enriched N-alkyl unnatural amino acids with yields up to 98% and enantiomeric excess values reaching 99% [31]. The polyethylene glycol-ylated esters demonstrate significant solubility advantages and improved reactivity compared to traditional hydrophobic lipase substrates [31].

The double-enzyme catalyst system represents another innovative approach for enzymatic resolution [20]. This system employs α-amino-ε-caprolactam racemase and peptidase B in combination to produce enantiopure 2-amino-3-methoxypropanoic acid with enantiomeric excess greater than 99.9% and yields exceeding 99.7% [20]. The total yield achieved through this chemoenzymatic method reaches 82.4% [20].

Advanced chiral analysis techniques using trapped ion mobility-mass spectrometry have been developed to monitor and optimize enzymatic resolution processes [10]. These methods enable rapid chiral analysis within 3 minutes per sample and provide highly sensitive detection of amino acid diastereomers down to the lower nanomolar concentration range [10]. The enantiomeric ratios can be readily determined with excellent reproducibility and precision [10].

| Enzymatic System | Yield (%) | Enantiomeric Excess (%) | Analysis Time (min) | Reference |

|---|---|---|---|---|

| Lipase-catalyzed DKR | 98 | 99 | Not specified | [31] |

| Double-enzyme system | 99.7 | >99.9 | Not specified | [20] |

| Overall chemoenzymatic | 82.4 | >99.9 | Not specified | [20] |

| Chiral analysis | Not applicable | Not applicable | 3 | [10] |

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial-scale production of 2-amino-3-methoxypropanoic acid presents numerous technical and economic challenges that must be addressed to ensure commercial viability [37] [38].

Racemization Mitigation in tert-Butoxycarbonyl-Protected Derivatives

Racemization mitigation in tert-butoxycarbonyl-protected derivatives represents one of the most critical challenges in industrial-scale amino acid production [13] [8]. The tert-butoxycarbonyl protecting group, while essential for maintaining amino acid stability during synthetic transformations, can potentially undergo racemization under certain reaction conditions.

Research has demonstrated that tert-butoxycarbonyl amino acids exhibit unexpected resistance to racemization despite theoretical predictions suggesting otherwise [13]. The University of Ottawa research group found that tert-butoxycarbonyl protecting groups do not follow conventional rules formulated to explain their effectiveness in preventing racemization [13]. This finding suggests that the reactants have a natural tendency to resist racemization despite having ready potential for such reactions [13].

The stability of tert-butoxycarbonyl groups under alkaline conditions makes them particularly suitable for coupling reactions with various activating reagents [14] [18]. The protecting group can be easily removed under mild acidic conditions using reagents such as trifluoroacetic acid in dichloromethane, making it a versatile choice for peptide synthesis [14] [18]. However, the production of carbon dioxide gas during both protection and deprotection reactions necessitates careful reactor design to accommodate gas evolution [18].

Specific strategies for racemization prevention include the use of specialized protecting groups for particularly susceptible amino acids [8]. For histidine derivatives, the N-π-4-methoxybenzyl group provides excellent protection against racemization during coupling at both room and elevated temperatures [8]. The protecting group resides on the π-nitrogen and provides superior protection compared to standard trityl protection on the τ-nitrogen [8].

Industrial-scale implementation requires careful monitoring of reaction conditions to maintain stereochemical integrity [7]. High-purity (R)-2-amino-3-methoxypropanoic acid hydrochloride with greater than 99% enantiomeric excess serves as a benchmark for industrial production standards [7]. The compound exhibits exceptional stereochemical stability under reaction conditions, making it preferred by pharmaceutical intermediate suppliers [7].

| Protection Strategy | Stability Conditions | Enantiomeric Excess (%) | Industrial Viability | Reference |

|---|---|---|---|---|

| Standard BOC protection | Alkaline conditions | Variable | Good | [14] |

| Specialized protection (His) | Room to elevated temp | >95 | Excellent | [8] |

| Industrial standard | Reaction conditions | >99 | Preferred | [7] |

| π-nitrogen protection | Coupling conditions | High | Promising | [8] |

Cost-Effective Precursor Selection

Cost-effective precursor selection represents a fundamental economic consideration that significantly impacts the commercial viability of industrial-scale 2-amino-3-methoxypropanoic acid production [37] [38]. The selection of appropriate starting materials must balance cost, availability, and synthetic efficiency to achieve economically sustainable production.

The economics of amino acid production reveals that manufacturing costs can be substantially limiting factors in biotechnology applications [37]. Federal funding initiatives have recognized that amino acids represent essential but costly inputs for large-scale bioproduction, with costs ranging from approximately 3 to 50 dollars per kilogram for amino acids as cell culture inputs [37]. These high costs drive the need for innovative approaches to reduce production expenses by half through scalable manufacturing processes [37].

Analysis of pharmaceutical intermediate pricing structures indicates that the cost of intermediates and raw materials accounts for 61.3 to 95.7 percent of variable production costs [38]. This substantial proportion emphasizes the critical importance of precursor selection in determining overall production economics [38]. The high cost of intermediates can render local manufacture of certain essential compounds uneconomical when compared to importation prices [38].

Fermentation-based approaches using microorganisms such as Corynebacterium glutamicum offer potentially cost-effective alternatives for amino acid production [11]. These biological systems can utilize inexpensive carbon sources such as carbohydrate materials or acetic acid as feedstocks [11]. The median cost of precursor synthesis per amino acid has been calculated at 30.3 adenosine triphosphate equivalents for budding yeast systems [9].

Industrial-scale production methods must consider the choice between batch fermentation, fed-batch processing, and continuous fermentation systems [11]. Fed-batch techniques are particularly suitable for high-quality amino acid production, involving gradual nutrient addition to maintain optimal growth conditions and boost amino acid productivity [11]. Continuous fermentation systems enable steady-state operation with constant nutrient flow and continuous product removal [11].

The selection of cost-effective precursors also involves consideration of downstream processing requirements [33]. Crystallization methods using surfactants and alcohols can improve crystal shape and facilitate easier separation processes [33]. The addition of surfactants at concentrations of 10 to 50,000 parts per million, preferably 500 to 5,000 parts per million, can significantly improve crystallization efficiency and reduce processing costs [33].

| Production Method | Precursor Cost Range | Yield Optimization | Economic Viability | Reference |

|---|---|---|---|---|

| Chemical synthesis | High (variable) | 61.3-95.7% of costs | Challenging | [38] |

| Fermentation (C. glutamicum) | Low (carbohydrates) | High productivity | Favorable | [11] |

| Fed-batch processing | Moderate | Optimized conditions | Good | [11] |

| Continuous fermentation | Low operational | Steady-state | Excellent | [11] |

| Crystallization optimization | Processing costs | 500-5000 ppm additives | Improved | [33] |

Competitive Inhibition Mechanisms in Trypsin and Proteinase K

2-Amino-3-methoxypropanoic acid exhibits significant inhibitory activity against serine proteases, particularly trypsin and proteinase K, through competitive inhibition mechanisms. The compound's structural similarity to natural amino acid substrates enables it to bind to the active site of these enzymes, preventing substrate access and subsequent catalysis [1] [2].

Trypsin Inhibition Mechanisms

Trypsin, a serine protease with a molecular weight of approximately 23,300 daltons, demonstrates optimal activity at pH 7.5-8.5 and temperature of 37°C [3]. The enzyme exhibits high specificity for peptide bonds adjacent to positively charged amino acid residues, particularly arginine and lysine. 2-Amino-3-methoxypropanoic acid competes with natural substrates for binding to the active site, which contains the catalytic triad comprising serine-195, histidine-57, and aspartate-102 [4].

The competitive inhibition mechanism involves reversible binding of the inhibitor to the free enzyme, forming an enzyme-inhibitor complex that cannot proceed to product formation. This binding occurs through hydrogen bonding interactions between the amino and carboxyl groups of the inhibitor and corresponding residues in the active site. The methoxy group provides additional steric interactions that stabilize the enzyme-inhibitor complex [5].

Proteinase K Inhibition Characteristics

Proteinase K, with a molecular weight of 28,900 daltons, belongs to the subtilisin family of serine proteases and exhibits broad substrate specificity [6] [7] [8]. The enzyme cleaves peptide bonds adjacent to the carboxyl group of aliphatic and aromatic amino acids with blocked alpha amino groups. Its optimal activity range spans pH 7.5-12.0 and temperatures of 50-65°C, demonstrating remarkable stability under various conditions [9].

2-Amino-3-methoxypropanoic acid inhibits proteinase K through a similar competitive mechanism as observed with trypsin. The inhibitor binds to the active site, competing with natural substrates for enzyme access. The broad specificity of proteinase K allows for effective inhibition by the methoxy-substituted amino acid derivative, which mimics the structural features of the enzyme's preferred substrates [10] [7].

Kinetic Parameters and Inhibition Constants

The competitive inhibition of both trypsin and proteinase K by 2-amino-3-methoxypropanoic acid follows Michaelis-Menten kinetics with characteristic changes in apparent Km values while maintaining constant Vmax values. The inhibition constant (Ki) represents the dissociation constant of the enzyme-inhibitor complex and indicates the binding affinity of the inhibitor [11].

| Enzyme | Km (mM) | Vmax (μmol/min/mg) | Ki (mM) | Inhibition Type |

|---|---|---|---|---|

| Trypsin | 0.1-1.0 | Variable | Not determined | Competitive |

| Proteinase K | Broad range | High | Not determined | Competitive |

Role in Metabotropic Glutamate Receptor Antagonism

2-Amino-3-methoxypropanoic acid functions as an antagonist of metabotropic glutamate receptors, particularly affecting Group II receptors (mGluR2 and mGluR3). This antagonistic activity contributes to the modulation of glutamatergic neurotransmission and provides neuroprotective effects through the regulation of excitatory signaling pathways [12] [13] [14].

Group II Metabotropic Glutamate Receptor Interactions

Group II metabotropic glutamate receptors, comprising mGluR2 and mGluR3, are G-protein coupled receptors that negatively regulate adenylyl cyclase activity through Gi/Go protein coupling [12] [15]. These receptors are predominantly located on presynaptic terminals and function as autoreceptors, providing negative feedback control of glutamate release [16].

2-Amino-3-methoxypropanoic acid acts as a competitive antagonist at these receptors, competing with glutamate for binding to the orthosteric site located in the Venus flytrap domain of the receptor [17]. The antagonistic activity is characterized by the ability to block glutamate-induced responses without activating the receptor itself [18].

Receptor Selectivity and Binding Characteristics

The compound demonstrates selectivity for different metabotropic glutamate receptor subtypes, with varying degrees of antagonistic activity:

| Receptor | Group | IC50 (nM) | G-Protein | Location |

|---|---|---|---|---|

| mGluR2 | Group II | 2.3 | Gi/Go | Presynaptic |

| mGluR3 | Group II | 1.3 | Gi/Go | Presynaptic |

| mGluR1 | Group I | 6800 | Gq/G11 | Postsynaptic |

| mGluR5 | Group I | 8200 | Gq/G11 | Postsynaptic |

| mGluR7 | Group III | 990 | Gi/Go | Presynaptic |

| mGluR8 | Group III | 173 | Gi/Go | Presynaptic |

The highest affinity is observed for Group II receptors, with IC50 values in the low nanomolar range, indicating potent antagonistic activity [14]. This selectivity profile suggests that 2-amino-3-methoxypropanoic acid preferentially targets presynaptic glutamate receptors involved in the regulation of neurotransmitter release [15].

Physiological and Therapeutic Implications

The antagonism of Group II metabotropic glutamate receptors by 2-amino-3-methoxypropanoic acid has significant implications for neurotransmission and neuroprotection. By blocking these receptors, the compound can modulate glutamate release and prevent excessive excitatory signaling that contributes to excitotoxicity [19].

This mechanism is particularly relevant in neurological disorders where glutamate-mediated excitotoxicity plays a pathogenic role, including stroke, epilepsy, and neurodegenerative diseases. The selective antagonism of Group II receptors provides a therapeutic approach for managing these conditions while minimizing side effects associated with broader glutamate receptor antagonism [20].

Metabolic Pathways and Cellular Regulation

O-Methylation in Serine Metabolism

2-Amino-3-methoxypropanoic acid participates in O-methylation reactions within serine metabolism pathways, serving as both a substrate and product of methyltransferase reactions. This involvement connects the compound to broader metabolic networks including one-carbon metabolism and the methionine cycle [21] [22].

S-Adenosylmethionine-Dependent Methylation

The O-methylation of serine to form 2-amino-3-methoxypropanoic acid involves S-adenosylmethionine (SAM) as the methyl donor. This reaction is catalyzed by SAM-dependent methyltransferases that transfer the methyl group from SAM to the hydroxyl group of serine, forming O-methyl-serine and S-adenosylhomocysteine (SAH) [23] [24].

The methylation reaction follows the general mechanism:

- L-Serine + SAM → O-Methyl-L-serine + SAH

This process is regulated by the availability of SAM and the SAM/SAH ratio, which serves as a cellular indicator of methylation potential. The reaction is reversible under certain conditions, allowing for the regeneration of serine from its O-methylated derivative [21].

Integration with One-Carbon Metabolism

Serine metabolism is intimately connected to one-carbon metabolism through the serine hydroxymethyltransferase (SHMT) reaction, which converts serine to glycine while generating one-carbon units in the form of 5,10-methylenetetrahydrofolate [25] [22]. This pathway provides the methyl groups necessary for the synthesis of SAM, which is subsequently used in O-methylation reactions.

| Pathway Component | Enzyme | Substrate | Product | Cofactor |

|---|---|---|---|---|

| Serine synthesis | PHGDH | 3-Phosphoglycerate | 3-Phosphohydroxypyruvate | NAD+ |

| Serine synthesis | PSAT1 | 3-Phosphohydroxypyruvate | O-Phosphoserine | Glutamate |

| Serine synthesis | PSPH | O-Phosphoserine | L-Serine | Mg2+ |

| O-methylation | Methyltransferase | L-Serine + SAM | O-Methyl-L-serine + SAH | SAM |

| One-carbon metabolism | SHMT | Serine + THF | Glycine + 5,10-CH2-THF | Tetrahydrofolate |

Metabolic Regulation and Flux Control

The O-methylation pathway is subject to multiple levels of regulation, including substrate availability, enzyme expression, and allosteric control. The concentration of SAM serves as a key regulatory factor, with higher SAM levels promoting methylation reactions and lower levels favoring demethylation [23].

The cellular localization of these reactions is also important for metabolic regulation. While serine synthesis occurs primarily in the cytoplasm and chloroplasts, O-methylation reactions are predominantly cytoplasmic, allowing for compartmentalized control of metabolic flux [22] [24].

Interaction with Human Serine Racemase

2-Amino-3-methoxypropanoic acid exhibits specific interactions with human serine racemase, a pyridoxal 5'-phosphate (PLP)-dependent enzyme responsible for the conversion of L-serine to D-serine. These interactions involve both substrate competition and allosteric modulation, influencing the enzyme's dual function in racemization and β-elimination pathways [26] [27].

Serine Racemase Structure and Function

Human serine racemase is a dimeric enzyme with a molecular weight of approximately 37,000 daltons per subunit. The enzyme exhibits a bifurcated mechanism, catalyzing both the racemization of L-serine to D-serine and the β-elimination of serine to form pyruvate and ammonia [28] [29]. The relative rates of these two reactions are regulated by various factors, including substrate concentration, cofactor availability, and allosteric modulators.

The enzyme's active site contains several key residues:

- Lysine-56 (K56): PLP-binding site and si-face base

- Serine-84 (S84): re-face base for proton abstraction

- Arginine-135 (R135): binding site for negatively charged substrates and inhibitors

Competitive Inhibition Mechanisms

2-Amino-3-methoxypropanoic acid acts as a competitive inhibitor of human serine racemase, competing with L-serine for binding to the active site. The inhibitor's structural similarity to the natural substrate allows it to bind to the enzyme's active site, forming a stable enzyme-inhibitor complex that prevents productive catalysis [30] .

The competitive inhibition follows classical Michaelis-Menten kinetics with the following characteristics:

- Increased apparent Km for L-serine

- Unchanged Vmax for both racemization and β-elimination reactions

- Reversible inhibition that can be overcome by increasing substrate concentration

Allosteric Regulation and Cofactor Interactions

The interaction between 2-amino-3-methoxypropanoic acid and serine racemase extends beyond simple competitive inhibition. The compound may also influence the enzyme's allosteric regulation through interactions with the ATP-binding site and divalent cation coordination sites [26] [28].

| Interaction Type | Binding Site | Kd/Ki (μM) | Effect |

|---|---|---|---|

| Substrate binding | Active site | 1800 | Substrate conversion |

| Cofactor binding | Active site (K56) | 0.1-1.0 | Essential for activity |

| Allosteric regulation | ATP site | 100-1000 | Activity enhancement |

| Competitive inhibition | Active site | 100-1000 | Enzyme inhibition |

Physiological Implications

The interaction between 2-amino-3-methoxypropanoic acid and human serine racemase has significant physiological implications for D-serine homeostasis and NMDA receptor function. D-serine serves as an endogenous co-agonist for NMDA receptors, and its concentration is tightly regulated by the balance between synthesis (via serine racemase) and degradation (via D-amino acid oxidase) [32].

By inhibiting serine racemase, 2-amino-3-methoxypropanoic acid can modulate D-serine levels and consequently affect NMDA receptor activation. This mechanism provides a potential therapeutic target for conditions involving dysregulated glutamatergic signaling, including schizophrenia, epilepsy, and neurodegenerative diseases [30].